Compstatin control peptide

Description

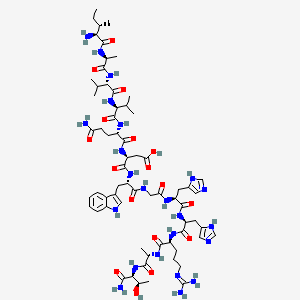

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)/t32-,33-,34-,35+,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJZITDYWAOPDD-LSPMIEDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H101N23O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Rise of a Complement Inhibitor: A Technical Guide to the Discovery and Development of Compstatin

For Immediate Release

This technical guide provides an in-depth overview of the discovery, mechanism of action, and developmental trajectory of Compstatin, a promising therapeutic peptide that controls the complement system. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental methodologies, and visualizes the intricate pathways and developmental processes associated with this significant complement inhibitor.

Introduction: Targeting the Hub of the Complement Cascade

The complement system, a crucial component of innate immunity, plays a vital role in host defense against pathogens. However, its dysregulation can lead to a cascade of inflammatory and autoimmune diseases. The convergence of all three complement activation pathways at the C3 protein makes it a prime target for therapeutic intervention.[1][2] Compstatin, a cyclic 13-residue peptide, emerged from this strategic targeting, offering a potent and specific means of inhibiting complement activation at its core.[1][3] Discovered through phage display library screening, Compstatin binds to C3 and sterically hinders its cleavage by C3 convertases, thereby preventing the downstream amplification of the inflammatory cascade.[3]

The Evolution of Compstatin: A Journey of Refinement

The initial iteration of Compstatin, while effective, presented opportunities for enhancement in terms of potency and pharmacokinetic properties. This spurred a multidisciplinary optimization effort, leading to the development of a series of analogs with significantly improved therapeutic potential.

Key Analogs and Their Enhanced Properties

Structure-activity relationship (SAR) studies, aided by computational modeling and biophysical analyses, have been instrumental in the rational design of Compstatin analogs. Modifications to the peptide backbone and amino acid substitutions have yielded derivatives with substantially increased binding affinity and inhibitory potency.

A significant breakthrough came with the introduction of N-methylation at specific residues and substitutions at position 13, leading to analogs like Cp20 . This analog demonstrated a profound increase in both inhibitory potency and binding affinity for C3b.[3] Further N-terminal modifications gave rise to Cp40 , the first Compstatin derivative to exhibit sub-nanomolar target affinity.[3]

To address the challenge of rapid plasma elimination, a common hurdle for peptide-based drugs, subsequent development focused on enhancing the pharmacokinetic profile. This led to the creation of PEGylated versions of Compstatin analogs, such as pegcetacoplan (APL-2), which consists of two Compstatin peptides linked to a polyethylene glycol (PEG) molecule.[1][4] This modification significantly increases the half-life of the drug in circulation.[4]

The following tables summarize the quantitative data for key Compstatin analogs, highlighting the progressive improvements in their inhibitory activity and binding affinity.

Table 1: Inhibitory Activity (IC50) of Compstatin Analogs

| Analog | IC50 (nM) | Fold Improvement over Original Compstatin | Reference |

| Original Compstatin | ~12,000 | 1 | [5] |

| Cp20 | 62 | ~194 | [3] |

| Cp40 | 56.8 ± 3.0 | ~211 | [6] |

| mPEG(3k)-Cp40 | 83.0 ± 7.0 | ~145 | [6] |

| Cp40-KK | 61.8 ± 4.2 | ~194 | [6] |

| Cp40-KKK | 81.7 ± 5.3 | ~147 | [6] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Binding Affinity (KD) of Compstatin Analogs to C3/C3b

| Analog | KD (nM) | Reference |

| Original Compstatin | ~270 | |

| Cp20 | 2.3 | [3] |

| Cp40 | 0.53 ± 0.14 | [6] |

| mPEG(3k)-Cp40 | 7.91 ± 2.02 | [6] |

| Cp40-KK | 0.44 ± 0.17 | [6] |

| Cp40-KKK | 0.21 ± 0.09 | [6] |

| ABM2-Cp20 | 0.15 | [3] |

Note: KD values are typically determined by Surface Plasmon Resonance (SPR).

Visualizing the Science: Pathways and Processes

To facilitate a deeper understanding of Compstatin's mechanism and development, the following diagrams, generated using the DOT language, illustrate key concepts.

References

- 1. Pegcetacoplan ‐ a novel C3 inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C3 inhibition with pegcetacoplan in subjects with paroxysmal nocturnal hemoglobinuria treated with eculizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. lambris.com [lambris.com]

Compstatin: A Technical Guide to the C3 Complement Inhibitor and its Control Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Compstatin, a potent peptidic inhibitor of the complement component C3. It details the peptide's sequence, structure, mechanism of action, and the critical structure-activity relationships that have driven the development of highly potent analogs. This document also outlines the corresponding control peptide and provides detailed protocols for key experimental assays used in its evaluation.

Core Concepts: Sequence and Structure

Compstatin is a 13-residue cyclic peptide that was first identified through phage display screening for its ability to bind to complement component C3b.[1][2][3] The original peptide has the sequence Ile-[Cys-Val-Val-Gln-Asp-Trp-Gly-His-His-Arg-Cys]-Thr-NH2.[4][5] Its structure and function are critically dependent on a disulfide bond between the cysteine residues at positions 2 and 12, which enforces a cyclic conformation.[2][6] Reduction of this disulfide bond results in a linear, inactive peptide that often serves as a negative control in experiments.[2]

The solution structure of active Compstatin features a critical Type I beta-turn, encompassing the segment from Gln5 to Gly8 (Gln-Asp-Trp-Gly).[7] This structural motif, along with the packing of hydrophobic side chains from residues like Val3, Val4, and Trp7, is essential for its inhibitory activity.[7]

The Compstatin Control Peptide

The primary control for Compstatin in experimental settings is its linear, non-cyclized form. This is achieved by reducing and alkylating the intramolecular disulfide bond, which completely impairs its functionality.[2] This linear peptide is used to demonstrate that the observed complement inhibition is due to the specific cyclic conformation of the active peptide and not due to non-specific peptide effects. A commercially available control peptide is often a linear version of the original sequence.[8]

Evolution of Compstatin Analogs

Extensive structure-activity relationship (SAR) studies have led to the development of numerous analogs with significantly enhanced potency. Key modifications include:

-

N-terminal Acetylation: Acetylation of the N-terminus was found to improve stability and increase inhibitory potency by approximately threefold.[1]

-

Hydrophobic Modifications at Position 4: Replacing Val4 with aromatic residues like Tryptophan (Trp) and subsequent N-methylation of this Trp (MeW) led to a dramatic, up to 264-fold, increase in activity.[9] This is attributed to stronger hydrophobic interactions with a corresponding pocket on C3.[9][10]

-

Backbone N-methylation: N-methylation at Gly8 (to Sarcosine, Sar) was shown to stabilize a "bound-like" conformation in solution, which favorably influences binding kinetics and entropy.[4][11]

-

N-terminal Extensions: The addition of residues like D-Tyrosine at the N-terminus led to the development of Cp40, a third-generation analog with sub-nanomolar affinity for C3b.[4]

-

PEGylation: To improve pharmacokinetic properties and increase plasma residence time, potent analogs like Cp40 have been conjugated to polyethylene glycol (PEG) moieties, leading to clinical candidates like pegcetacoplan (APL-2).[4][12][13]

Mechanism of Action

Compstatin is a highly specific and potent inhibitor of complement activation that targets the central component, C3.[4][12] It acts as a protein-protein interaction inhibitor by binding to a shallow pocket on the C3 β-chain, specifically between the macroglobulin (MG) domains MG4 and MG5.[4][13]

By binding to both native C3 and its activated fragment C3b, Compstatin sterically hinders the access of C3 convertases (both classical/lectin and alternative pathway convertases) to their C3 substrate.[4][14] This blockage prevents the cleavage of C3 into its active fragments, C3a and C3b.[1][6] As a result, all downstream effector functions of the complement cascade are inhibited, including the generation of anaphylatoxins (C3a, C5a), opsonization by C3b, and the formation of the Membrane Attack Complex (MAC).[4][14]

Quantitative Data Summary

The potency of Compstatin and its analogs has been quantified using various biophysical and immunological assays. The tables below summarize key data for representative analogs.

Table 1: Inhibitory Activity of Compstatin Analogs

| Peptide Analog | Sequence | IC50 (µM) | Fold Change vs. Original |

| Original Compstatin | I[CVVQDWGHHRC]T-NH₂ | 19 - 65 | 1 |

| Ac-Compstatin | Ac-I[CVVQDWGHHRC]T-NH₂ | ~12 | ~3x improvement |

| 4W (W4A9) | Ac-I[CVW QDWGA HRC]T-NH₂ | 1.2 | ~45x improvement |

| 4(1MeW) | Ac-I[CV(MeW )QDWGAHRC]T-NH₂ | 0.21 | ~262x improvement |

| Cp20 | Ac-I--INVALID-LINK--I-NH₂ | 0.062 | ~1000x improvement |

| Cp40 | y I--INVALID-LINK--I-NH₂ | Not specified in provided texts | >1000x improvement |

Data compiled from multiple sources.[4][9][10] IC50 values can vary based on the specific assay conditions.

Table 2: Binding Affinity of Compstatin Analogs to C3/C3b

| Peptide Analog | Target | K_D (nM) | Method |

| Original Compstatin | C3 | 60 - 130 | SPR |

| Cp20 | C3b | 2.3 | SPR |

| Cp40 | C3b | 0.5 | SPR |

K_D (Dissociation Constant) is a measure of binding affinity; a lower value indicates stronger binding.[1][4] Data obtained via Surface Plasmon Resonance (SPR).

Experimental Protocols

This section details the standard methodologies for synthesizing and evaluating Compstatin peptides.

Peptide Synthesis and Purification

Compstatin analogs are typically synthesized using manual Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.[6][9]

-

Resin Preparation: A low-loading Rink Amide MBHA resin is swollen in a suitable solvent like dichloromethane (DCM).

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in N-methyl-2-pyrrolidone (NMP).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents (e.g., DIC and HOAt) and added to the resin to form a new peptide bond. This cycle is repeated for each amino acid in the linear sequence.

-

Special Residues: N-methylated amino acids are incorporated using commercially available derivatives or through on-resin methylation protocols.

-

Cleavage and Deprotection: Once the linear sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Cyclization: The linear peptide is dissolved in a dilute aqueous buffer at a slightly alkaline pH to facilitate air oxidation, forming the disulfide bridge between Cys2 and Cys12.

-

Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.[6][15]

Complement Inhibition ELISA

This assay measures the ability of Compstatin to inhibit C3b deposition initiated by the classical pathway.[9][10]

-

Plate Coating: ELISA plates are coated with an antigen-antibody complex (e.g., BSA followed by anti-BSA IgM) to create a surface that activates the classical complement pathway.

-

Blocking: Unbound sites on the plate are blocked to prevent non-specific protein binding.

-

Incubation: Normal human serum (as a source of complement) is pre-incubated with serial dilutions of the Compstatin analog or control peptide.

-

Complement Activation: The serum-peptide mixtures are added to the coated wells and incubated to allow complement activation and subsequent C3b deposition onto the plate surface.

-

Detection: The plate is washed, and deposited C3b is detected using a horseradish peroxidase (HRP)-conjugated polyclonal anti-C3 antibody.

-

Signal Development: A substrate for HRP is added, and the colorimetric signal is measured using a plate reader.

-

Data Analysis: Absorbance data are converted to percentage inhibition relative to controls (serum with no peptide). The IC50 value (the concentration of peptide that causes 50% inhibition) is calculated by fitting the data to a dose-response curve.[10]

Hemolytic Assay

This functional assay measures the ability of a peptide to inhibit complement-mediated lysis of red blood cells (RBCs).

-

Cell Preparation: Antibody-sensitized sheep or rabbit erythrocytes are prepared and suspended in a suitable buffer (e.g., veronal-buffered saline).[16][17]

-

Sample Preparation: In a 96-well plate, serial dilutions of the Compstatin analog or control peptide are prepared.

-

Reaction: A source of complement (e.g., normal human serum) is added to the wells containing the peptides, followed by the addition of the sensitized RBCs.

-

Controls: Wells for 0% lysis (RBCs in buffer only) and 100% lysis (RBCs in distilled water) are included.[17]

-

Incubation: The plate is incubated (e.g., at 37°C) to allow for complement activation and cell lysis.

-

Measurement: The plate is centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of lysis, is quantified by measuring the absorbance of the supernatant at ~414 nm or ~577 nm.[18][19]

-

Data Analysis: The percentage of hemolysis is calculated for each peptide concentration relative to the 0% and 100% lysis controls. The IC50 value is determined from the resulting dose-response curve.[18]

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics and affinity (K_D) of Compstatin for its target, C3 or C3b.[10][20]

-

Chip Preparation: C3b is immobilized onto a sensor chip surface.

-

Binding Analysis: Increasing concentrations of the Compstatin analog are injected over the chip surface. The binding is measured in real-time as a change in the refractive index at the surface, reported in response units (RU).

-

Dissociation: After the injection, a buffer is flowed over the surface to monitor the dissociation of the peptide from the immobilized C3b.

-

Data Fitting: The resulting sensograms (plots of RU versus time) are globally fitted to a suitable binding model (e.g., a Langmuir 1:1 binding isotherm) to extract the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[10]

References

- 1. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lambris.com [lambris.com]

- 3. Compstatin: a pharmaceutical inhibitor of complement - Creative Peptides [creative-peptides.com]

- 4. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lambris.com [lambris.com]

- 6. Novel Compstatin Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solution structure of Compstatin, a potent complement inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Complement | Tocris Bioscience [tocris.com]

- 9. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lambris.com [lambris.com]

- 14. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention [pfocr.wikipathways.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]

- 18. rsc.org [rsc.org]

- 19. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 20. Compstatin, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Inaction of the Compstatin Control Peptide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Compstatin, a 13-residue cyclic peptide, is a potent inhibitor of the complement system, specifically targeting the central component C3.[1] Its development has led to highly active analogs with therapeutic potential. Understanding the structure-activity relationship is paramount, and a key aspect of this is comprehending why specific modifications render the peptide inactive. These "control peptides" are crucial experimental tools. This guide elucidates the core structural and chemical determinants essential for Compstatin's function and details the mechanisms through which their disruption leads to inaction, transforming a potent inhibitor into a valuable negative control.

Core Structural Requirements for Compstatin Activity

The inhibitory function of Compstatin is not merely a product of its amino acid sequence but is critically dependent on a specific three-dimensional conformation. Three structural features are indispensable for its ability to bind C3 and inhibit complement activation: the cyclic backbone, a conserved β-turn, and a hydrophobic cluster. The disruption of any of these elements is a primary mechanism of inaction.

-

1.1 The Cyclic Backbone: The cyclization of Compstatin via a disulfide bond between Cysteine residues at positions 2 and 12 is the most fundamental requirement for its activity.[1] This bond constrains the peptide's conformational flexibility, organizing the other critical residues into the correct orientation for C3 binding.[1][2] Linearized versions of Compstatin, created by reducing and alkylating this disulfide bond, are completely inactive and are frequently used as negative controls in experiments.[1][3] This loss of function underscores that the cyclic structure is the foundational scaffold upon which all other binding interactions are built.[4]

-

1.2 The Type I β-Turn: Nuclear Magnetic Resonance (NMR) studies have identified a critical Type I β-turn in the solution structure of Compstatin, originally located at the Gln5-Asp6-Trp7-Gly8 segment.[2] This turn is essential for orienting the peptide's side chains for interaction with C3. Upon binding, the peptide undergoes a conformational change, shifting the β-turn to residues 8-11.[5] The integrity of this turn region is paramount; mutations within this sequence, particularly at Glycine-8, can lead to a drastic reduction or complete abolition of inhibitory activity.[2]

-

1.3 The Hydrophobic Cluster: The side chains of several hydrophobic residues, notably Valine-3, Valine-4, and Tryptophan-7, pack together to form a hydrophobic cluster.[2][5] This cluster is a key determinant in the binding interaction with C3, which is predominantly driven by hydrophobic interactions and hydrogen bonding.[6] Modifications that disrupt this cluster, either by replacing hydrophobic residues with polar ones or by altering their spacing, lead to a significant loss of binding affinity and, consequently, inaction.

Mechanisms of Inaction Revealed by Mutagenesis

Alanine scanning mutagenesis, a technique where individual amino acid residues are systematically replaced by alanine, has been instrumental in identifying residues critical for Compstatin's function.[7][8] The substitution of a key residue with alanine removes its side chain beyond the β-carbon, effectively probing the side chain's contribution to the peptide's activity.[9]

-

2.1 Disruption of the β-Turn and Flanking Regions:

-

Glycine-8 (Gly8): This residue is arguably the most critical. Substitution of Gly8 with Alanine results in a catastrophic >100-fold decrease in inhibitory potency.[2] Glycine's unique conformational flexibility is essential for the formation and stability of the β-turn. Its replacement with the more rigid alanine side chain disrupts this structure, leading to a near-total loss of function.

-

Gln5, Asp6, Trp7: Alanine substitution at these positions within the β-turn also significantly reduces or abolishes activity, confirming the importance of the entire motif for C3 interaction.[2]

-

Valine-3 (Val3): Also identified as essential by alanine scanning, this residue contributes to the hydrophobic core and its substitution leads to inaction.[1]

-

-

2.2 Backbone Modifications:

-

N-methylation: While N-methylation at certain positions can enhance activity (e.g., Gly8 to Sarcosine), it can be detrimental at others.[10] Selective N-methylation of the peptide backbone at Valine-3, Tyrosine-4, or Alanine-9 renders the resulting analogs completely inactive.[10] This highlights the sensitivity of the peptide's backbone conformation to modifications that can alter hydrogen bonding patterns and overall topology.

-

-

2.3 Retro-Inverso Isomerization:

-

A retro-inverso analog of Compstatin, where the peptide bond direction is reversed, was synthesized and found to be completely inactive.[4][11] This demonstrates that the specific orientation of the peptide backbone atoms and the precise stereochemistry of the side chains are crucial for recognition by C3.

-

Quantitative Analysis of Inactivity

The transition from an active inhibitor to an inactive control peptide is quantified by dramatic changes in binding affinity (dissociation constant, KD) and inhibitory concentration (IC50). Active analogs bind to C3 and C3b with nanomolar affinity, whereas inactive peptides show little to no measurable binding.

Table 1: Structure-Activity Relationship of Compstatin Analogs

| Peptide / Analog | Sequence / Modification | IC50 (µM) | Relative Activity | Mechanism of Inaction | Reference(s) |

|---|---|---|---|---|---|

| Active Analogs | |||||

| Original Compstatin | I[CVVQDWGHHRC]T | ~12-19 | 1x | - | [1][12] |

| 4W9A Analog | Ac-I[CVW QDWGA HRC]T-NH₂ | ~0.05 | ~240x | - | [13] |

| 4(1MeW) Analog | Ac-I[CVW(Me)QDWGAHRC]T-NH₂ | ~0.045 | ~267x | - | [1] |

| Inactive Controls | |||||

| Linear Compstatin | Reduction/Alkylation of Cys2-Cys12 | >250 | Inactive | Loss of cyclic scaffold | [1][3] |

| Gly8 -> Ala Scan | I[CVVQDWAHHRC]T | >1000 | >100x Decrease | β-turn disruption | [2] |

| Val3 -> N-Me Scan | Ac-I[CV(Me) YQDWGAHRC]T-NH₂ | N/A | Inactive | Backbone topology alteration | [10] |

| Retro-Inverso | Inverted backbone chirality | N/A | Inactive | Incorrect side chain orientation |[4][11] |

Table 2: Binding Affinity (KD) of Compstatin to C3 and its Fragments

| Ligand | Analyte | KD (nM) | Binding Characteristics | Reference(s) |

|---|---|---|---|---|

| Active Binding | ||||

| Compstatin (immobilized) | Native C3 | ~60-130 | Biphasic, conformational change | [1][12] |

| Compstatin (immobilized) | C3b | ~2,800 | 22-fold lower affinity than C3 | [4][11] |

| 4(1MeW)7W Analog | C3 | 15 | High affinity | [1] |

| Inactive/No Binding | ||||

| Compstatin (immobilized) | C3d | No Binding | Binding site is on C3c portion | [4][11] |

| Linear Control Peptide | C3 / C3b | No Binding | Requires cyclic structure |[1] |

Experimental Protocols

The characterization of Compstatin analogs relies on a suite of biophysical and immunological assays to determine structure, binding kinetics, and inhibitory function.

-

4.1 Complement Activation Inhibition ELISA

-

Principle: This assay measures the ability of a Compstatin analog to inhibit the classical pathway of complement activation in human serum.

-

Methodology:

-

Microtiter plates are coated with an antigen-antibody complex (e.g., human IgM) to initiate complement activation.

-

Normal human serum, serving as the source of complement proteins, is pre-incubated with serial dilutions of the Compstatin analog (or an inactive control).

-

The serum-peptide mixtures are added to the coated wells and incubated to allow for complement activation.

-

The plate is washed, and the deposition of C3 fragments (e.g., C3b/iC3b/C3c) on the plate surface is detected using a horseradish peroxidase (HRP)-conjugated polyclonal anti-human C3 antibody.

-

A chromogenic substrate is added, and the absorbance is read (e.g., at 405 nm).

-

The percentage of inhibition is calculated relative to controls with no peptide (0% inhibition) and a buffer control (100% inhibition). The IC50 value is determined from the resulting dose-response curve.[10]

-

-

-

4.2 Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Principle: SPR measures the real-time binding interaction between a ligand (e.g., Compstatin) immobilized on a sensor chip and an analyte (e.g., C3 or C3b) flowing over the surface.

-

Methodology:

-

A biotinylated Compstatin analog is immobilized on a streptavidin-coated sensor chip. A flow cell with an inactive, linear control peptide can be used as a reference.

-

A running buffer (e.g., PBS with Tween-20) is continuously passed over the chip surface to establish a stable baseline.

-

Serial dilutions of purified human C3 or C3b in running buffer are injected over the sensor surface for a defined association phase.

-

The running buffer is then passed over the surface again for a dissociation phase.

-

The sensor chip is regenerated between cycles using a low pH buffer or other appropriate solution.

-

The resulting sensorgrams (response units vs. time) are analyzed using kinetic models (e.g., 1:1 Langmuir binding for C3b, or a two-step conformational change model for native C3) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[10][11]

-

-

-

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: 2D NMR techniques are used to determine the three-dimensional solution structure of the peptide, identifying key structural motifs like β-turns and hydrophobic clusters.

-

Methodology:

-

The Compstatin analog is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture).

-

A series of 2D NMR experiments (e.g., TOCSY, NOESY, ROESY) are performed to assign proton resonances and measure through-bond and through-space correlations.

-

Nuclear Overhauser Effect (NOE) distance restraints, dihedral angle restraints, and ³J(NH-Hα)-coupling constants are derived from the spectra.

-

This experimental data is used as input for structure calculation algorithms (e.g., hybrid distance geometry-restrained simulated annealing) to generate an ensemble of low-energy solution structures that are consistent with the NMR data.[2]

-

-

Conclusion

The inaction of a Compstatin control peptide is not a random event but a predictable outcome based on a well-defined structure-activity relationship. The core mechanisms of inaction stem from the disruption of essential structural features required for high-affinity binding to complement C3. These include the linearization of the peptide's cyclic backbone, the destabilization of the critical β-turn motif (particularly through modifications at Gly8), and the perturbation of the hydrophobic binding cluster. Inactive analogs, such as linear peptides or specific point mutants, are indispensable tools for complement research, providing the necessary negative controls to validate the specific inhibitory effects of their active counterparts and to further refine the design of next-generation complement therapeutics.

References

- 1. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solution structure of Compstatin, a potent complement inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Compstatin Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. Alanine scanning - Wikipedia [en.wikipedia.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lambris.com [lambris.com]

- 12. lambris.com [lambris.com]

- 13. Design and NMR characterization of active analogues of compstatin containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel of Specificity: A Technical Guide to the Role of Negative Control Peptides in Complement Research

For Immediate Release

[City, State] – [Date] – In the intricate world of complement research, where the precise modulation of a complex enzymatic cascade is paramount, the use of appropriate controls is not merely good practice; it is the bedrock of credible and reproducible findings. This technical guide delves into the critical role of negative control peptides, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their design, application, and interpretation in the context of the complement system.

Introduction: The Imperative for Rigorous Controls in Complement Research

The complement system, a cornerstone of innate immunity, is a tightly regulated network of proteins crucial for host defense against pathogens and the clearance of immune complexes and apoptotic cells.[1] Dysregulation of this cascade, however, is implicated in a wide array of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. Peptide-based inhibitors have emerged as a promising class of complement modulators due to their high specificity and potency.

However, the journey from a promising peptide sequence to a validated therapeutic candidate is fraught with potential for misinterpretation. Non-specific binding, off-target effects, and assay artifacts can all lead to false-positive results, wasting valuable resources and derailing promising research avenues. It is in this challenging landscape that the humble negative control peptide proves its inestimable worth. By providing a baseline for non-specific activity, these carefully designed molecules allow researchers to confidently attribute the observed effects of their lead compounds to specific, on-target interactions.

Designing the "Inert" Sentinel: Principles of Negative Control Peptide Development

The ideal negative control peptide retains the physicochemical properties of the active peptide inhibitor—such as size, charge, and solubility—while lacking its specific biological activity. Several strategies are employed to achieve this:

-

Scrambled Peptides: The most common approach involves rearranging the amino acid sequence of the active peptide. This randomization disrupts the specific binding motif required for interaction with the target complement protein while maintaining the same amino acid composition.[1]

-

Alanine Scanning Mutagenesis: Systematically replacing individual amino acids of the active peptide with alanine can identify key residues essential for activity. A peptide with an alanine substitution at a critical position can serve as a negative control, demonstrating that the observed effect is dependent on that specific residue.[2][3]

-

Inactive Analogues: In some cases, naturally occurring or synthetic analogues of a peptide with known inactivity can be utilized as effective negative controls.[4]

It is crucial to ensure that the chosen negative control peptide is indeed inactive in the specific assays being performed. Preliminary validation experiments are essential to confirm the absence of any confounding biological effects.

Data Presentation: Quantifying Specificity

To illustrate the stark difference in activity between a specific inhibitor and its negative control, consider the following data from studies on the C3 inhibitor, Cp40.

| Assay | Treatment | Result |

| C3b Deposition on Red Blood Cells (RBCs) | No Inhibitor | High C3b Deposition |

| Cp40 | Near-complete reduction in C3b deposition [1] | |

| Scrambled Cp40 | No inhibition of C3b deposition[1] | |

| EDTA (Positive Control) | Complete blockage of complement activity[1] | |

| Membrane Attack Complex (MAC) Formation (Intravascular Hemolysis) | No Inhibitor | Significant RBC Lysis |

| Cp40 | Inhibition of RBC lysis [1] | |

| Scrambled Cp40 | No inhibition of MAC formation[1] | |

| Eculizumab (Positive Control) | Inhibition of MAC formation[1] |

Table 1: Comparative Efficacy of Cp40 and Scrambled Cp40 Control. This table summarizes the findings from a study demonstrating the specific inhibitory activity of the compstatin analog Cp40 on complement activation, in contrast to its inactive scrambled peptide control.[1]

Experimental Protocols: Integrating Negative Controls into Key Complement Assays

The inclusion of a negative control peptide is a critical step in the validation of any novel complement inhibitor. Below are detailed methodologies for standard complement assays, adapted to incorporate this essential control.

Hemolytic Assay (CH50) for Classical Pathway Activity

The CH50 assay measures the ability of a serum sample to lyse antibody-sensitized sheep red blood cells (SRBCs), providing a functional measure of the classical complement pathway.[5][6][7][8][9]

Methodology:

-

Preparation of Sensitized SRBCs: Wash sheep red blood cells with an appropriate buffer (e.g., Veronal Buffered Saline, VBS). Sensitize the SRBCs by incubating them with a sub-agglutinating dilution of anti-sheep red blood cell antibody (hemolysin).

-

Serum Dilutions: Prepare serial dilutions of the test serum (or plasma) in VBS.

-

Incubation with Inhibitors: In separate sets of tubes, pre-incubate the serum dilutions with the active peptide inhibitor, the negative control peptide, or buffer alone (vehicle control) for a specified time at 37°C.

-

Lysis Reaction: Add the sensitized SRBCs to each tube and incubate at 37°C for 30-60 minutes to allow for complement-mediated lysis.

-

Termination and Measurement: Stop the reaction by adding cold saline and centrifuge to pellet the remaining intact SRBCs. Measure the absorbance of the supernatant at 415 nm or 540 nm to quantify the amount of hemoglobin released.[5][6][7]

-

Controls:

-

Data Analysis: Calculate the percentage of hemolysis for each dilution relative to the 100% lysis control. The CH50 unit is the reciprocal of the serum dilution that causes 50% lysis of the SRBCs. Compare the CH50 values obtained in the presence of the active peptide, the negative control peptide, and the vehicle control. A significant increase in the CH50 value in the presence of the active peptide, but not the negative control, indicates specific inhibition of the classical pathway.

C3a and C5a Quantification by ELISA

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to measure the concentration of the anaphylatoxins C3a and C5a, which are generated during complement activation.[10][11][12][13][14][15]

Methodology:

-

Complement Activation: Activate the complement system in a serum sample using a known stimulus (e.g., aggregated IgG for the classical pathway, zymosan for the alternative pathway). Perform the activation in the presence of the active peptide inhibitor, the negative control peptide, or a vehicle control.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for C3a or C5a.

-

Block non-specific binding sites.

-

Add the treated serum samples, along with a standard curve of known C3a or C5a concentrations, to the wells.

-

Incubate to allow binding of the anaphylatoxins to the capture antibody.

-

Wash the plate to remove unbound components.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the plate again.

-

Add a substrate that will be converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the C3a or C5a standards. Use this curve to determine the concentration of C3a or C5a in the experimental samples. A significant reduction in the levels of C3a and/or C5a in the presence of the active peptide, but not the negative control peptide, demonstrates specific inhibition of complement activation.

Visualizing the Pathways: A Graphviz Representation of Complement Activation

Understanding the points of intervention for complement inhibitors requires a clear visualization of the activation cascades. The following diagrams, generated using the Graphviz DOT language, illustrate the three main pathways of complement activation.

Figure 1: Overview of the Complement Activation Pathways. This diagram illustrates the initiation of the classical, lectin, and alternative pathways, their convergence at the cleavage of C3, and the subsequent formation of the Membrane Attack Complex (MAC).

Experimental Workflow for Validating a Peptide Inhibitor

Figure 2: Workflow for Validating a Complement-Inhibiting Peptide. This flowchart outlines the key steps in validating a novel peptide inhibitor, emphasizing the parallel testing of the active peptide and its negative control.

Conclusion: Upholding the Integrity of Complement Research

In the pursuit of novel therapeutics targeting the complement system, the rigor of the scientific method is paramount. The judicious use of negative control peptides is not a mere technicality but a fundamental principle that ensures the validity and specificity of experimental findings. By providing a clear distinction between on-target inhibition and non-specific effects, these invaluable tools empower researchers to build a robust and compelling case for the therapeutic potential of their lead compounds. As the field of complement-targeted drug discovery continues to advance, the consistent and thoughtful application of negative controls will remain an indispensable component of high-impact, translatable research.

References

- 1. Complement C3 inhibition by compstatin Cp40 prevents intra- and extravascular hemolysis of red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Inhibitor of Complement C1, a Novel Suppressor of Classical Pathway Activation: Mechanistic Studies and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alanine-substituted peptide ligands differ greatly in their ability to activate autoreactive T-cell subsets specific for the wild-type peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Modulation of Complement Activation by Therapeutically Prospective Analogues of the Marine Polychaeta Arenicin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. haemoscan.com [haemoscan.com]

- 6. file.yizimg.com [file.yizimg.com]

- 7. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. haemoscan.com [haemoscan.com]

- 10. Human Complement C3a ELISA Kit (BMS2089) - Invitrogen [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. assaygenie.com [assaygenie.com]

- 13. aviscerabioscience.com [aviscerabioscience.com]

- 14. Human Complement C5a ELISA Kit (BMS2088) - Invitrogen [thermofisher.com]

- 15. raybiotech.com [raybiotech.com]

The Role of Compstatin Control Peptide in In Vitro Complement System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. However, its dysregulation is implicated in a multitude of inflammatory and autoimmune diseases. This has spurred the development of complement-targeting therapeutics, with a significant focus on the central component, C3. Compstatin, a cyclic 13-residue peptide, has emerged as a potent and specific inhibitor of C3, making it an invaluable tool for in vitro studies of the complement cascade.[1][2][3] This technical guide provides an in-depth overview of the use of Compstatin and its inactive control peptide in in vitro complement research, complete with detailed experimental protocols, quantitative data, and pathway visualizations.

Understanding Compstatin and its Control

Compstatin is a cyclic peptide (ICVVQDWGHHRCT) that directly binds to complement component C3, preventing its cleavage into the active fragments C3a and C3b.[1][4] This action effectively halts the amplification of the complement cascade through all three pathways: classical, lectin, and alternative.[2] To ensure the specificity of its inhibitory effects in experimental settings, a control peptide is crucial. The Compstatin control peptide is a linear version of the active molecule, typically with the sequence IAVVQDWGHHRAT.[5] This linear configuration lacks the ability to bind C3 and therefore does not inhibit complement activation, serving as a vital negative control in in vitro assays.[5][6]

Quantitative Analysis of Compstatin Activity

The inhibitory potency of Compstatin and its analogs, such as Cp40, has been quantified through various in vitro assays. The data presented below summarizes key binding affinities and inhibitory concentrations, highlighting the efficacy of these peptides in modulating complement activation.

| Peptide | Target | Assay Type | Parameter | Value | Reference |

| Compstatin | C3 | Surface Plasmon Resonance (SPR) | KD | 60–130 nM | [1] |

| Compstatin | C3b | Surface Plasmon Resonance (SPR) | KD | Reduced by a factor of 20 vs C3 | [1] |

| Compstatin | C3c | Surface Plasmon Resonance (SPR) | KD | Reduced by a factor of 70 vs C3 | [1] |

| Compstatin | Classical Pathway | Hemolytic Assay | IC50 | 65 µM | [4] |

| Compstatin | Alternative Pathway | Hemolytic Assay | IC50 | 19 µM | [4] |

| Compstatin | C3 | - | IC50 | 12 µM | [7] |

| Cp40 | C3 | Surface Plasmon Resonance (SPR) | KD | Subnanomolar | [8] |

Key In Vitro Experimental Protocols

Detailed methodologies are essential for reproducible and reliable in vitro complement studies. The following sections provide step-by-step protocols for key assays used to evaluate the activity of Compstatin and its control peptide.

Hemolytic Assays (CH50 and AP50)

Hemolytic assays are functional tests that measure the ability of the classical (CH50) or alternative (AP50) complement pathway in a serum sample to lyse antibody-sensitized sheep red blood cells (for CH50) or rabbit red blood cells (for AP50).[9][10][11] Inhibition of hemolysis indicates a disruption of the complement cascade.

Materials:

-

Test serum (Normal Human Serum)

-

Compstatin or control peptide at various concentrations

-

Antibody-sensitized sheep red blood cells (for CH50)

-

Rabbit red blood cells (for AP50)

-

Veronal Buffered Saline with Ca2+ and Mg2+ (GVB++) for CH50

-

Veronal Buffered Saline with Mg2+ and EGTA (GVB-Mg-EGTA) for AP50

-

Spectrophotometer

Protocol:

-

Prepare serial dilutions of the test serum in the appropriate buffer (GVB++ for CH50, GVB-Mg-EGTA for AP50).

-

Add a fixed volume of Compstatin, control peptide, or buffer to each serum dilution and incubate for 15-30 minutes at 37°C.

-

Add a standardized suspension of the appropriate red blood cells to each well.

-

Incubate the plate for 30-60 minutes at 37°C with gentle shaking.

-

Centrifuge the plate to pellet the intact red blood cells.

-

Carefully transfer the supernatant to a new plate.

-

Measure the absorbance of the released hemoglobin in the supernatant at 415 nm or 540 nm.[9][11]

-

Calculate the percentage of hemolysis for each dilution relative to a 100% lysis control (cells in water) and a 0% lysis control (cells in buffer).

-

The CH50 or AP50 value is the reciprocal of the serum dilution that causes 50% hemolysis. The IC50 of the inhibitor is the concentration that produces 50% inhibition of hemolysis.

C3b/C5b-9 Deposition ELISA

This ELISA-based assay quantifies the deposition of complement activation products, such as C3b and the membrane attack complex (C5b-9), on a surface coated with a complement activator (e.g., zymosan, aggregated IgG).

Materials:

-

ELISA plates coated with a complement activator

-

Normal Human Serum (NHS)

-

Compstatin or control peptide

-

Blocking buffer (e.g., 4% BSA in PBS)

-

HRP-conjugated anti-C3b and anti-C5b-9 antibodies

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Plate reader

Protocol:

-

Coat ELISA plates with a complement activator and block with blocking buffer.

-

Prepare serial dilutions of Compstatin or control peptide.

-

Mix the peptide dilutions with a fixed concentration of NHS.

-

Add the serum-peptide mixtures to the coated wells and incubate for 1 hour at 37°C to allow for complement activation and deposition.

-

Wash the wells to remove unbound components.

-

Add HRP-conjugated anti-C3b or anti-C5b-9 antibody and incubate for 1 hour at 37°C.

-

Wash the wells and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the percent inhibition of C3b or C5b-9 deposition for each peptide concentration relative to the control (serum without inhibitor).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the real-time interaction between an inhibitor and its target, providing quantitative data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[12][13]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified C3 or C3b

-

Compstatin or control peptide

-

Running buffer (e.g., PBS with 0.005% Tween-20)

-

Amine coupling reagents for immobilization

Protocol:

-

Immobilize purified C3 or C3b onto the sensor chip surface using standard amine coupling chemistry.[12]

-

Prepare a series of dilutions of the Compstatin or control peptide in running buffer.

-

Inject the peptide solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases of the interaction.

-

Regenerate the sensor surface between injections if necessary.

-

Analyze the sensorgram data using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).[14]

Visualization of Pathways and Workflows

To better illustrate the mechanism of action and experimental setups, the following diagrams have been generated using Graphviz.

Caption: Mechanism of Compstatin inhibition of the complement cascade.

Caption: Workflow for a typical in vitro hemolytic assay.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

Compstatin and its corresponding inactive control peptide are indispensable tools for the in vitro investigation of the complement system. Their use in a variety of well-defined assays allows for the precise and quantitative assessment of complement inhibition. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize these peptides in their studies, ultimately contributing to a deeper understanding of complement-mediated processes and the development of novel therapeutics.

References

- 1. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution structure of Compstatin, a potent complement inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lambris.com [lambris.com]

- 5. A New Generation of Potent Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. In Vitro Macrophage Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.yizimg.com [file.yizimg.com]

- 10. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]

- 11. scispace.com [scispace.com]

- 12. lambris.com [lambris.com]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. researchgate.net [researchgate.net]

The Core Properties of Compstatin: A Technical Guide to a Potent C3 Complement Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compstatin, a cyclic 13-residue peptide, represents a significant advancement in the therapeutic modulation of the complement system.[1] Discovered through phage display library screening, this peptide and its analogs are potent inhibitors of the central complement component, C3.[2] By targeting C3, Compstatin effectively blocks all three pathways of complement activation—classical, lectin, and alternative—offering a comprehensive approach to mitigating complement-mediated inflammation and tissue damage.[3][4] This technical guide provides an in-depth overview of the basic properties of Compstatin, with a focus on its mechanism of action, binding kinetics, and the experimental protocols used for its characterization.

Mechanism of Action

Compstatin functions as a non-competitive allosteric inhibitor of C3.[3] It binds to a shallow pocket on the C3c fragment of C3, specifically between the macroglobulin (MG) domains 4 and 5.[2] This binding sterically hinders the interaction between C3 and the C3 convertases (C4b2a and C3bBb), thereby preventing the cleavage of C3 into its active fragments, C3a and C3b.[3][4] This blockade is the lynchpin of its inhibitory effect, as it halts the amplification of the complement cascade and the generation of downstream effectors, including the anaphylatoxin C5a and the membrane attack complex (MAC).[4]

The following diagram illustrates the central role of C3 in the complement cascade and the point of intervention by Compstatin.

References

- 1. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

Compstatin Control Peptide: A Technical Guide to its Role as a Baseline for C3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Complement C3 and the Dawn of a Targeted Inhibitor

The complement system, a cornerstone of innate immunity, plays a vital role in host defense against pathogens and in the clearance of cellular debris. This intricate cascade of proteins, however, can become dysregulated, leading to its contribution to a wide array of inflammatory and autoimmune diseases. At the heart of this system lies complement component C3, the point of convergence for all three activation pathways: the classical, lectin, and alternative pathways. The central role of C3 makes it a prime target for therapeutic intervention to modulate excessive complement activation.

Compstatin, a cyclic 13-residue peptide, emerged as a first-in-class C3 inhibitor, offering a valuable tool and a baseline for the development of more potent and clinically viable C3-targeted therapeutics.[1][2] This technical guide provides an in-depth overview of Compstatin, its mechanism of action, and its utility as a foundational tool for researchers in the field of complement-mediated diseases. We will delve into the quantitative data that defines its interaction with C3, provide detailed experimental protocols for its characterization, and visualize the key pathways and experimental workflows.

The Mechanism of Action: How Compstatin Halts the Complement Cascade

Compstatin functions as a protein-protein interaction inhibitor, directly binding to both native C3 and its activated form, C3b.[1] This binding event sterically hinders the cleavage of C3 by the C3 convertases (C4b2a for the classical and lectin pathways, and C3bBb for the alternative pathway), effectively halting the amplification of the complement cascade.[1][2]

The binding site of Compstatin has been identified as a shallow pocket on the β-chain of C3, specifically between the macroglobulin (MG) domains 4 and 5.[1] This interaction prevents the subsequent binding of C3 to the convertase, thereby inhibiting the generation of the anaphylatoxin C3a and the opsonin C3b. Consequently, all downstream effector functions of the complement system, including the formation of the membrane attack complex (MAC), are attenuated.

Quantitative Analysis of Compstatin and Its Analogs

The development of Compstatin has paved the way for a multitude of analogs with enhanced inhibitory potency and pharmacokinetic properties. The following tables summarize key quantitative data for the original Compstatin peptide and some of its notable derivatives.

Table 1: Inhibitory Activity of Compstatin Analogs

| Analog | Sequence | IC50 (µM) | Fold Improvement vs. Compstatin |

| Compstatin | ICVVQDWGHHRCT | 12 | 1 |

| Ac-Compstatin | Ac-ICVVQDWGHHRCT | 4 | 3 |

| 4W9A | ICW VQDWGA HRCT | 0.05 | 240 |

| Cp20 | Ac-I[CV(1MeW)QDW-Sar-AHRC]T-NH2 | 0.062 | ~194 |

| Cp40 (AMY-101) | Ac-YI[CV(1MeW)QDW-Sar-AHRC]mI-NH2 | 0.0004 | ~30,000 |

IC50 values represent the concentration of the peptide required to inhibit 50% of complement activation in a standard hemolysis assay.

Table 2: Binding Affinity of Compstatin Analogs to C3/C3b

| Analog | Kd (nM) | Method |

| Compstatin | 270 | SPR |

| Ac-Compstatin | 120 | SPR |

| 4W9A | 11 | SPR |

| Cp20 | 2.3 | SPR |

| Cp40 (AMY-101) | 0.5 | SPR |

| Pegcetacoplan (APL-2) | 25 | SPR |

Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding.

Detailed Experimental Protocols

The characterization of Compstatin and its analogs relies on a suite of biophysical and functional assays. Here, we provide detailed methodologies for three key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the real-time binding kinetics between an inhibitor and its target.

Methodology:

-

Immobilization of C3b:

-

A carboxymethylated dextran sensor chip (e.g., CM5 series) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Purified human C3b is injected over the activated surface at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of 5000-10000 response units (RU).

-

Remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

A serial dilution of the Compstatin analog is prepared in a running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

-

Each concentration is injected over the C3b-immobilized surface for a defined association time (e.g., 120-180 seconds) at a constant flow rate (e.g., 30 µL/min).

-

This is followed by a dissociation phase where running buffer flows over the surface for an extended period (e.g., 600-1200 seconds).

-

The sensor surface is regenerated between cycles using a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.0).

-

-

Data Analysis:

-

The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell and a buffer blank injection.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

Purified human C3 and the Compstatin analog are extensively dialyzed against the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) to minimize heats of dilution.

-

The concentrations of both protein and peptide are accurately determined using a reliable method (e.g., UV absorbance at 280 nm).

-

-

ITC Experiment:

-

The sample cell of the calorimeter is filled with a solution of C3 at a concentration of 5-20 µM.

-

The injection syringe is filled with a solution of the Compstatin analog at a concentration 10-20 fold higher than the C3 concentration (e.g., 50-400 µM).

-

A series of small injections (e.g., 2-10 µL) of the Compstatin analog into the C3 solution are performed at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry of binding (n), the binding affinity (Ka), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

-

Hemolytic Assay for Functional Inhibition

This assay measures the ability of a Compstatin analog to inhibit the lysis of red blood cells (RBCs) mediated by the complement system.

Methodology:

-

Sensitization of Erythrocytes:

-

Sheep or rabbit erythrocytes are washed and sensitized by incubation with a sub-agglutinating concentration of anti-erythrocyte antibodies (hemolysin) for 30 minutes at 37°C.

-

-

Inhibition Assay:

-

A constant amount of normal human serum (as a source of complement) is pre-incubated with serial dilutions of the Compstatin analog for 15-30 minutes at room temperature.

-

Sensitized erythrocytes are then added to the serum-inhibitor mixture.

-

The reaction is incubated at 37°C for 30-60 minutes to allow for complement-mediated lysis.

-

-

Quantification of Hemolysis:

-

The reaction is stopped by adding cold buffer and centrifuging to pellet the intact erythrocytes.

-

The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is measured by reading the absorbance at 412 nm.

-

Controls for 0% lysis (erythrocytes in buffer) and 100% lysis (erythrocytes in water) are included.

-

-

Data Analysis:

-

The percentage of hemolysis inhibition is calculated for each concentration of the Compstatin analog.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion: A Foundational Tool for a New Era of Complement Therapeutics

Compstatin has proven to be an invaluable baseline for the study of C3 inhibition. Its well-characterized mechanism of action, coupled with a growing body of quantitative data on its interaction with C3, provides a robust framework for the development and evaluation of novel C3-targeted drugs. The detailed experimental protocols outlined in this guide offer a standardized approach for researchers to assess the potency and binding characteristics of new Compstatin analogs and other C3 inhibitors. As our understanding of the role of complement in disease continues to expand, the principles established through the study of Compstatin will undoubtedly continue to guide the design of the next generation of complement-modulating therapies, bringing hope for the treatment of a wide range of debilitating conditions.

References

The Keystone of Specificity: A Technical Guide to the Indispensable Role of Inactive Peptide Controls for Compstatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of innate immunity, a complex cascade of nearly 60 proteins that acts as a first line of defense against pathogens and cellular debris.[1] Central to all three activation pathways (classical, lectin, and alternative) is complement component C3.[2][3][4][5] Its cleavage is the convergence point and the main amplification step of the cascade. Dysregulation of this system is implicated in a wide array of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[6][7]

Compstatin, a 13-residue cyclic peptide, has emerged as a highly promising therapeutic agent that specifically inhibits the complement system.[6][8][9] It binds directly to C3, preventing its cleavage by C3 convertases and thereby halting the entire downstream activation sequence.[6][10][11][12] As Compstatin and its more potent analogs advance through preclinical and clinical development, establishing the specificity of its action is paramount.[7][9][13] This technical guide elucidates the critical and non-negotiable importance of using a structurally similar but functionally inactive peptide control to validate the on-target mechanism of Compstatin, ensuring data integrity and reliability in research and development.

Compstatin's Mechanism of Action: A Precise Intervention

Compstatin and its analogs function as protein-protein interaction inhibitors.[10][11] The peptide's cyclic structure, maintained by a disulfide bond, creates a specific conformation that allows it to bind to a shallow groove on the C3c domain of the C3 protein.[11][13] This binding sterically hinders the interaction between native C3 and the C3 convertase enzymes (C4b2a for the classical/lectin pathways and C3bBb for the alternative pathway).[10][13] By preventing this interaction, Compstatin blocks the proteolytic cleavage of C3 into its active fragments, C3a (an anaphylatoxin) and C3b (an opsonin and component of new convertases).[2][5] This effectively shuts down the amplification loop and the generation of downstream effectors like the membrane attack complex (MAC).[10][13]

Figure 1. Compstatin inhibits the central step of complement activation.

The Rationale for an Inactive Control Peptide

In peptide-based drug development, an inactive control is a molecule designed to be structurally analogous to the active drug but devoid of its specific biological activity. For Compstatin, this is often a version of the peptide where the critical cyclic structure is disrupted (e.g., a linear version) or key amino acids required for binding are substituted.[14] The use of such a control is fundamental for attributing the observed biological effects solely to the specific, intended mechanism of action—the inhibition of C3.

Core Functions of an Inactive Control:

-

Demonstrating Specificity: The primary role is to prove that the experimental outcome (e.g., reduced inflammation, decreased cell lysis) is a direct result of C3 inhibition, not a non-specific effect of introducing a peptide into the system. If the active Compstatin shows an effect while the inactive control does not, it provides strong evidence for on-target activity.

-

Excluding Off-Target Effects: Peptides can have unforeseen interactions with other biological molecules. An inactive control helps to differentiate the specific, desired therapeutic effect from any potential off-target effects that might arise from the peptide's sequence or chemical nature.

-

Controlling for Physicochemical Properties: An ideal inactive control should share similar properties with the active peptide, such as size, charge, and solubility. This ensures that differences in experimental results are not due to trivial physicochemical phenomena but are rooted in the specific biological interaction with C3.

-

Validating Assay Integrity: It serves as a superior negative control to a simple vehicle (like saline or DMSO). It accounts for any potential effects of the peptide backbone itself, ensuring that the assay system is not responding to peptides in general.

References

- 1. Complement component 3 (C3): MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 2. Complement component 3 - Wikipedia [en.wikipedia.org]

- 3. Complement C3 Protein and Its Role in the Complement System | Bio-Techne [bio-techne.com]

- 4. Complement component C3 - The “Swiss Army Knife” of innate immunity and host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complement Component C3 - Creative Biolabs [creative-biolabs.com]

- 6. Compstatin: a pharmaceutical inhibitor of complement - Creative Peptides [creative-peptides.com]

- 7. Evolution of compstatin family as therapeutic complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lambris.com [lambris.com]

- 9. researchgate.net [researchgate.net]

- 10. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A New Generation of Potent Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Compstatin Control Peptide in ELISA Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compstatin is a cyclic 13-residue peptide that acts as a potent inhibitor of the complement system, a critical component of the innate immune response.[1] Dysregulation of the complement cascade is implicated in a variety of inflammatory and autoimmune diseases. Compstatin exerts its inhibitory effect by binding to the central complement component C3 and its active fragment C3b, thereby preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b.[1] This action effectively halts the amplification of the complement cascade. This document provides detailed protocols for the use of a Compstatin control peptide in enzyme-linked immunosorbent assays (ELISA), a common method for studying its inhibitory activity and for its quantification in biological samples.

Mechanism of Action: Compstatin and the Complement Cascade

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the activation of complement component C3. The cleavage of C3 initiates a cascade of events leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which lyses pathogens. Compstatin specifically targets C3, preventing its cleavage by C3 convertases and thus blocking the downstream effects of complement activation.[1]

Data Presentation

The inhibitory activity of Compstatin and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for different Compstatin analogs obtained from C3b deposition ELISAs.

| Peptide | Sequence | IC50 (µM) | Reference |

| Original Compstatin | I[CVVQDWGHHRC]T-NH2 | 12 | [2] |

| Cp40 (AMY-101) | Ac-I[CV(1MeW)QDW-Sar-AHRC]I-NH2 | 0.062 | [3] |

| Control Peptide | IAVVQDWGHHRAT | Inactive | [4] |

Experimental Protocols

Two primary types of ELISA are relevant for working with Compstatin: a functional ELISA to measure its inhibitory activity and a competitive ELISA for its direct quantification.

Protocol 1: Functional ELISA for Measuring Compstatin's Inhibitory Activity (C3b Deposition Assay)

This protocol is designed to assess the ability of a this compound to inhibit the deposition of C3b on a plate, which is a direct measure of complement activation.

Materials:

-

96-well ELISA plates (high-binding)

-

This compound and test analogs

-

Normal Human Serum (NHS) as a source of complement

-

Lipopolysaccharide (LPS) for alternative pathway activation

-

Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (PBS with 0.05% Tween-20, PBST)

-

Assay Buffer (e.g., Gelatin Veronal Buffer with Mg2+/EGTA)

-

Anti-human C3b antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 100 µL of LPS (10 µg/mL in Coating Buffer). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

-

Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at 37°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Sample Preparation: Prepare serial dilutions of the this compound and test analogs in Assay Buffer.

-

Competition Reaction: In a separate plate, pre-incubate the serially diluted peptides with NHS (typically at a 1:80 dilution in Assay Buffer) for 30 minutes at 37°C.

-

Incubation: Transfer 100 µL of the peptide/serum mixtures to the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate five times with Wash Buffer.

-

Detection: Add 100 µL of HRP-conjugated anti-human C3b antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate five times with Wash Buffer.

-

Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Data Analysis:

The percentage of inhibition is calculated for each peptide concentration. The IC50 value is then determined by plotting the percent inhibition against the log of the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Competitive ELISA for Quantification of this compound

This protocol is suitable for determining the concentration of a this compound in a sample. It relies on the competition between the peptide in the sample and a known amount of labeled (e.g., biotinylated) Compstatin for binding to a limited amount of anti-Compstatin antibody.

Materials:

-

96-well ELISA plates (high-binding)

-

Anti-Compstatin antibody

-

This compound standard

-

Biotinylated Compstatin peptide

-

Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (PBST)

-

Assay Buffer (e.g., 1% BSA in PBST)

-

Streptavidin-HRP

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 100 µL of anti-Compstatin antibody (2-5 µg/mL in Coating Buffer). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at 37°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Competition Reaction:

-

Prepare serial dilutions of the this compound standard in Assay Buffer.

-

Prepare your unknown samples in Assay Buffer.

-

In a separate plate, mix 50 µL of each standard or sample with 50 µL of a fixed concentration of biotinylated Compstatin peptide (the optimal concentration needs to be determined empirically).

-

Incubate this mixture for 1 hour at 37°C.

-

-

Incubation: Transfer 100 µL of the pre-incubated mixtures to the antibody-coated and blocked ELISA plate. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate five times with Wash Buffer.

-

Detection: Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well. Incubate for 30 minutes at 37°C.